Cas no 2680778-62-3 (3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid)

3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680778-62-3
- 3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid
- EN300-28276809
- 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid
-
- インチ: 1S/C12H17NO4/c1-2-3-17-12(16)13-6-10(7-13)8-4-9(5-8)11(14)15/h2,8-10H,1,3-7H2,(H,14,15)
- InChIKey: GSXJUJILGPRFTD-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC(C1)C1CN(C(=O)OCC=C)C1)=O
計算された属性
- せいみつぶんしりょう: 239.11575802g/mol
- どういたいしつりょう: 239.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276809-2.5g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid |
2680778-62-3 | 2.5g |
$5724.0 | 2023-05-24 | ||
Enamine | EN300-28276809-0.1g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid |
2680778-62-3 | 0.1g |
$2571.0 | 2023-05-24 | ||
Enamine | EN300-28276809-0.5g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid |
2680778-62-3 | 0.5g |
$2804.0 | 2023-05-24 | ||
Enamine | EN300-28276809-5.0g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid |
2680778-62-3 | 5g |
$8470.0 | 2023-05-24 | ||
Enamine | EN300-28276809-0.25g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid |
2680778-62-3 | 0.25g |
$2687.0 | 2023-05-24 | ||
Enamine | EN300-28276809-1.0g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid |
2680778-62-3 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
Enamine | EN300-28276809-0.05g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid |
2680778-62-3 | 0.05g |
$2454.0 | 2023-05-24 | ||
Enamine | EN300-28276809-10.0g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid |
2680778-62-3 | 10g |
$12560.0 | 2023-05-24 | ||
Enamine | EN300-28276809-1g |
3-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid |
2680778-62-3 | 1g |
$0.0 | 2023-09-09 |
3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
8. Book reviews
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
10. Book reviews
3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid (CAS No. 2680778-62-3)
In the rapidly evolving field of medicinal chemistry and drug discovery, 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid (CAS No. 2680778-62-3) has emerged as a compound of significant interest. This molecule, characterized by its unique azetidine and cyclobutane structural motifs, is gaining attention for its potential applications in the development of novel therapeutics. Researchers are particularly intrigued by its carboxylic acid functionality, which offers versatile reactivity for further derivatization, making it a valuable intermediate in synthetic chemistry.
The compound's prop-2-en-1-yloxy carbonyl group is a key feature that enhances its utility in click chemistry and bioconjugation strategies. These techniques are widely employed in the design of targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs), a hot topic in current pharmaceutical research. As the demand for small molecule modulators grows, 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid stands out due to its balanced lipophilicity and molecular rigidity, properties critical for optimizing bioavailability and target engagement.
From a synthetic perspective, the incorporation of both azetidine and cyclobutane rings in this compound addresses the industry's growing focus on saturated heterocycles to improve metabolic stability. This aligns with recent trends in fragment-based drug design (FBDD), where such scaffolds are prized for their ability to explore three-dimensional chemical space more effectively than flat aromatic systems. The compound's carboxylic acid moiety also makes it amenable to amide coupling reactions, a cornerstone of modern peptidomimetic development.
In the context of AI-driven drug discovery, 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid represents an interesting case study for machine learning models predicting ADMET properties. Its moderate molecular weight (284.3 g/mol) and presence of both hydrogen bond donors and acceptors make it a compelling subject for quantitative structure-activity relationship (QSAR) analyses. These computational approaches are increasingly important as pharmaceutical companies seek to accelerate hit-to-lead optimization processes.
The compound's potential extends beyond traditional small molecule therapeutics. Its allyloxy carbonyl protecting group suggests applications in prodrug strategies, particularly for improving oral absorption of challenging pharmacophores. This resonates with current industry efforts to overcome Biopharmaceutics Classification System (BCS) Class II and IV limitations. Moreover, the cyclobutane core may contribute to conformational restriction, a design principle gaining traction in GPCR-targeted drug development.
Quality control of 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid (CAS No. 2680778-62-3) typically involves advanced analytical techniques such as HPLC-MS and NMR spectroscopy, ensuring compliance with stringent ICH guidelines for pharmaceutical intermediates. The compound's stability profile under various pH conditions and temperature ranges is another area of active investigation, particularly for researchers developing formulation strategies for challenging active pharmaceutical ingredients (APIs).
As the pharmaceutical industry continues to explore underexplored chemical space, compounds like 3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid demonstrate the value of combining traditional medicinal chemistry principles with modern structure-based drug design approaches. Its dual functionality as both a building block and potential pharmacophore makes it particularly valuable in today's research landscape, where efficiency and molecular complexity must be carefully balanced.
2680778-62-3 (3-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-yl}cyclobutane-1-carboxylic acid) 関連製品
- 1019577-02-6(N-(3-bromophenyl)-1-methylpiperidin-4-amine)
- 2137994-93-3(4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde)
- 112671-42-8(4-Bromo-1-iodo-2-nitrobenzene)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2135928-16-2(tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate)
- 2306277-95-0(2-oxo-1-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-3-carboxylic acid)
- 2060039-36-1(ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate)
- 1421509-53-6(2-(4-fluorophenyl)sulfanyl-N-2-(3-methyl-1,2-oxazol-5-yl)ethylacetamide)
- 2377612-05-8(1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea)
- 2229530-24-7(1,1,1-trifluoro-3-(2-methoxynaphthalen-1-yl)propan-2-one)




